2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid is a heterocyclic organic compound characterized by the presence of both a benzoxazole ring and a pyridine ring. This compound, with the chemical formula C_{13}H_{10}N_{2}O_{2} and CAS number 38196-06-4, is notable for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is synthesized through specific chemical reactions that allow for the formation of its unique structure.
This compound falls under the category of heterocyclic compounds due to its fused ring structure, which includes both nitrogen-containing rings (pyridine and benzoxazole). It is classified as an aromatic compound due to the presence of conjugated pi-electron systems in its structure.
The synthesis of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid typically involves the condensation reaction between 2-aminophenol and pyridine-3-carboxylic acid. This reaction is generally conducted under acidic conditions, often using strong acids such as sulfuric acid or hydrochloric acid as catalysts. The mixture is heated to facilitate the formation of the benzoxazole ring.
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which provide better control over reaction parameters and enhance yield. The use of solid acid catalysts like silica-supported sulfuric acid can also improve reaction efficiency. The reaction conditions must be optimized for temperature and time to ensure high purity and yield of the desired product .
The molecular structure of 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid consists of a benzoxazole moiety fused with a pyridine ring. The compound features a carboxylic acid functional group attached to the acetic acid portion.
Key structural data includes:
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions vary based on conditions but may include carboxylic acids, ketones, amines, or halogenated derivatives .
The mechanism of action for 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid primarily involves its interaction with specific enzymes or receptors in biological systems. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through specific interactions. Such mechanisms are crucial for its potential therapeutic effects against inflammation and microbial infections .
Relevant data regarding solubility and stability should be evaluated further based on experimental conditions specific to applications .
2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid has several important applications:
The diverse applications highlight its significance across multiple scientific disciplines.
The benzoxazole core is constructed through cyclodehydration between ortho-aminophenol derivatives and carboxylic acid precursors. A representative pathway begins with 6-bromo-3H-1,3-benzoxazol-2-one, which undergoes lithium-halogen exchange followed by ketone addition to introduce the pyridinyl moiety. Subsequent intramolecular cyclization using carbonyldiimidazole (CDI) yields the bicyclic scaffold. Alternative routes employ condensation of 2-amino-5-bromophenol with pyridine-3-carboxylic acid under acidic conditions (H₂SO₄ or HCl) at 120-150°C, achieving ring closure via dehydration .
Critical challenges include:
Table 1: Benzoxazole Core Formation Methods
Method | Conditions | Yield (%) | Byproducts (%) |
---|---|---|---|
Conventional Condensation | H₂SO₄, 150°C, 8 hr | 42 | 18 |
Microwave-Assisted | TFA/AcOH (1:3), 150 W, 15 min | 75 | <5 |
Pd-Catalyzed Cyclization | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 78 | 10 |
Microwave irradiation significantly enhances reaction kinetics, reducing cyclodehydration to 15 minutes and improving yields to 75% by minimizing thermal decomposition .
Pyridinyl incorporation occurs via two primary strategies: pre-cyclization functionalization or post-cyclization cross-coupling.
Key considerations:
The acetic acid side chain is introduced and modified through esterification-hydrolysis sequences to enhance solubility or enable prodrug development.
Esterification Routes:
Hydrolysis Conditions:
Table 2: Esterification and Hydrolysis Optimization
Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
CDI-Esterification | CDI, ROH, DMAP, THF, 25°C | 85-92 | >97 |
Acid Chloride Route | (COCl)₂, ROH, pyridine, -20°C | 78-88 | 95 |
Basic Hydrolysis | LiOH, THF/H₂O, 0°C, 2 hr | 95 | >99 |
Acidic Hydrolysis | TFA/DCM (4:1), 25°C, 1 hr | 90 | 98 |
Solution-Phase Synthesis remains dominant for large-scale production:
Solid-Phase Synthesis employs resin-bound intermediates for combinatorial chemistry:
Table 3: Solution-Phase vs. Solid-Phase Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cumulative Yield | 30-45% (multistep) | 45-60% (after cleavage) |
Purification | Chromatography after each step | Filtration/washing cycles |
Scalability | >1 kg demonstrated | <100 mg per resin bead |
Green Chemistry | Solvent-free microwave options | High solvent consumption |
Functional Group Tolerance | Broad (pH 0-14 compatible) | Limited (acid/base-sensitive) |
Green Chemistry Advances: Solvent-free protocols using imidazolium chlorozincate ionic liquids under ultrasound achieve 82% conversion in 30 minutes at 70°C. This reduces energy consumption by 58% compared to microwave methods .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8